molecular formula C19H23FN2O2S B3467952 1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B3467952
M. Wt: 362.5 g/mol
InChI Key: OTJUWCOONVBXFD-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine
  • 1-(4-methylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
  • 1-(4-ethylbenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of both the 4-ethylbenzyl and 4-fluorophenylsulfonyl groups. These structural features may confer distinct physicochemical properties and biological activities compared to similar compounds. The specific arrangement of these groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)25(23,24)19-9-7-18(20)8-10-19/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJUWCOONVBXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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